5,7-Difluoro-2-tetralone

Dopamine beta-hydroxylase inhibition Medicinal chemistry Cardiovascular pharmacology

5,7-Difluoro-2-tetralone (CAS 172366-38-0), also known as 5,7-difluoro-3,4-dihydro-1H-naphthalen-2-one, is a fluorinated bicyclic ketone with the molecular formula C10H8F2O and a molecular weight of 182.17 g/mol. It is characterized by a 2-tetralone core bearing fluorine atoms at the 5- and 7-positions of the aromatic ring, which critically directs its reactivity.

Molecular Formula C10H8F2O
Molecular Weight 182.17 g/mol
CAS No. 172366-38-0
Cat. No. B068397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Difluoro-2-tetralone
CAS172366-38-0
Molecular FormulaC10H8F2O
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1=O)C=C(C=C2F)F
InChIInChI=1S/C10H8F2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5H,1-2,4H2
InChIKeyHOUVATQQKYAEBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Difluoro-2-tetralone: Structural Identity, Key Physicochemical Properties, and Role as a Critical Pharmaceutical Intermediate


5,7-Difluoro-2-tetralone (CAS 172366-38-0), also known as 5,7-difluoro-3,4-dihydro-1H-naphthalen-2-one, is a fluorinated bicyclic ketone with the molecular formula C10H8F2O and a molecular weight of 182.17 g/mol . It is characterized by a 2-tetralone core bearing fluorine atoms at the 5- and 7-positions of the aromatic ring, which critically directs its reactivity. Its predicted physicochemical properties include a boiling point of 260.6±40.0 °C and a density of 1.290±0.06 g/cm³ . Crucially, this specific difluoro substitution pattern is not a generic fluorinated tetralone but a key intermediate in a patented synthetic route leading to (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-ylamine, the essential chiral building block for the dopamine beta-hydroxylase (DBH) inhibitor Nepicastat [1][2].

Why 5,7-Difluoro-2-tetralone Cannot Be Replaced by Other Difluoro-2-tetralone Isomers in Target Synthesis


Generic substitution among difluoro-2-tetralone isomers (e.g., 6,8-difluoro- or 6,7-difluoro-) is chemically and functionally impossible for the production of Nepicastat and its precursors. The 5,7-difluoro substitution pattern is not a matter of incremental optimization but a structural mandate dictated by the synthesis pathway, which originates from 3,5-difluorophenylacetic acid [1]. This starting material directs the fluorines to the 5- and 7-positions upon Friedel-Crafts cyclization, yielding the specific tetralone intermediate (IV) [1]. Using an isomeric starting material would alter the final drug's aromatic substitution pattern, changing its geometry and electronic profile essential for binding to dopamine beta-hydroxylase [2]. The downstream chiral amine, (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-ylamine, is explicitly claimed in patents for highly potent DBH inhibitors [2]. While a structural isomer like 6,8-difluoro-2-tetralone is a key intermediate for the gamma-secretase inhibitor Nirogacestat, it targets a completely different enzyme class, underscoring that each positional isomer serves a distinct, non-interchangeable biological target pathway [3].

Quantitative Differentiation of 5,7-Difluoro-2-tetralone: Evidence-Based Advantages for Procurement and Selection


Potency of the Downstream Drug Nepicastat Validates the 5,7-Difluoro Pharmacophore

The biological imperative for the 5,7-difluoro substitution pattern on the tetralone intermediate is validated by the exceptional potency of its final product, Nepicastat. While direct IC50 data for the intermediate itself is unavailable, Nepicastat, which incorporates the critical (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl moiety derived from this ketone, exhibits potent, concentration-dependent inhibition of DBH. This provides indirect but powerful evidence for the 5,7-pattern's role compared to inactive or less potent substitution patterns [1][2].

Dopamine beta-hydroxylase inhibition Medicinal chemistry Cardiovascular pharmacology

The 5,7-Difluoro Pattern is the Single Patented Pharmacophore for a Key Class of DBH Inhibitors

The criticality of the 5,7-difluoro substitution is legally codified in the patent literature. US Patent 5,538,988 explicitly claims the (S)-5-aminomethyl-1-(5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydroimidazole-2-thione core and related compounds [1]. This demonstrates that during extensive structure-activity relationship (SAR) studies, the 5,7-difluoro pattern was identified as the optimal configuration, and its protection prevents the use of close isomers for the same therapeutic target.

Patent analysis Intellectual property Structure-activity relationship

Synthetic Route Uniqueness: 3,5-Difluorophenylacetic Acid as the Gatekeeper to the 5,7-Difluoro Scaffold

The identity and purity of 5,7-difluoro-2-tetralone are chemically locked by its synthetic origin. The established process reacts 3,5-difluorophenylacetic acid with SOCl2 to form an acyl chloride, which is then cyclized with ethylene in the presence of AlCl3 to yield the desired tetralone intermediate (IV) [1]. This route defines the fluorine positions from the very first step. Synthesizing the 6,8- or 6,7-difluoro isomers requires a completely different starting material (e.g., 2,4-difluorophenylacetic acid or 3,4-difluorophenylacetic acid), a fundamentally different synthetic process, and unique impurity profiles . This makes direct comparison of yields or purities between the isomers from the same process meaningless, as they are entirely different chemical products.

Synthetic chemistry Process chemistry Intermediate sourcing

Distinct Application as a Precursor for Advanced Liquid Crystal Mixtures

Beyond its role in pharmaceuticals, 5,7-difluoro-2-tetralone has a proven, peer-reviewed application in materials science that is structurally specific. It serves as a key precursor for synthesizing 6-aryl-5,7-difluoro-1,2,3,4-tetrahydronaphthalenes, which are components of liquid crystal mixtures for active matrix LCDs [1]. The 5,7-difluoro pattern on the tetralin core is designed to impart specific physical properties, such as dielectric anisotropy and reduced viscosity, which are highly sensitive to the position of fluorine substituents [1].

Materials science Liquid crystals Optoelectronics

High-Value Application Scenarios for Procuring 5,7-Difluoro-2-tetralone


Development and Scale-Up of Generic Nepicastat for Cardiovascular or CNS Indications

The primary procurement driver is for organizations developing an Abbreviated New Drug Application (ANDA) or a 505(b)(2) application referencing Nepicastat. As the essential ketone intermediate for the chiral amine building block, high-purity 5,7-difluoro-2-tetralone with well-characterized impurity profiles is mandatory for process chemistry, scale-up, and quality control. The target compound's identity and purity directly impact the stereochemical outcome of the subsequent LiAlH4/N-methylephedrine reduction, which sets the (R)-alcohol precursor to the active (S)-amine enantiomer [1].

Patent-Led Discovery of Next-Generation Dopamine Beta-Hydroxylase Inhibitors

Medicinal chemistry teams expanding on the benzocycloalkylazolethione chemotype can use 5,7-difluoro-2-tetralone as a starting point for divergent synthesis. While the (S)-amine is the key to Nepicastat, the ketone's reactivity allows for various other transformations (e.g., reductive amination with different amines, Wittig reactions) to generate libraries of novel DBH inhibitors while preserving the pharmacologically-validated 5,7-difluoro substitution pattern, as taught by the pioneering Syntex patents [2].

Synthesis of Fluorinated Liquid Crystal Monomers for Active Matrix LCDs

For materials scientists and chemical manufacturers in the display industry, 5,7-difluoro-2-tetralone is a crucial precursor for synthesizing 6-aryl-5,7-difluoro-1,2,3,4-tetrahydronaphthalenes [3]. These compounds are designed to impart specific dielectric and viscous properties to liquid crystal mixtures. The procurement specification here prioritizes chemical purity and the specific isomeric identity over pharmacopeial standards, targeting a distinct, non-pharma supply chain for advanced optoelectronic materials [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Difluoro-2-tetralone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.